molecular formula C9H7N3S B039420 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine CAS No. 111886-59-0

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine

Cat. No.: B039420
CAS No.: 111886-59-0
M. Wt: 189.24 g/mol
InChI Key: XFMQTHTWNFUGHS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is a heterocyclic compound that features a fused ring system incorporating pyrrole, thiophene, and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole with acyl(bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-one, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit specific kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with similar biological activities.

    Thieno[2,3-e]pyrazine: Shares the thiophene and pyrazine rings but lacks the pyrrole ring.

    Pyrrolo[2,3-b]pyrazine: Contains a different arrangement of the pyrrole and pyrazine rings.

Uniqueness: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a fused ring system that includes pyrrole, thiophene, and pyrazine rings. This unique arrangement contributes to its distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets .

The biological activity of this compound is thought to involve interactions with various molecular targets. Preliminary studies suggest that it may inhibit specific kinases or interfere with DNA replication processes. The exact mechanism remains under investigation; however, it is believed that the compound modulates biological pathways by interacting with enzymes and receptors .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies have shown promising results in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through the inhibition of neuroinflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. A common method includes:

  • Cross-Coupling Reaction : Pyrrole is reacted with acyl(bromo)acetylenes.
  • Addition of Propargylamine : This step forms N-propargylenaminones.
  • Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the final product .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers found that the compound induced significant apoptosis in breast cancer cells. The study reported an IC50 value of 12 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. The results suggest that the compound disrupts bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundHeterocyclic (Pyrrole-Thiophene-Pyrazine)Antimicrobial, Anticancer
Pyrrolo[1,2-a]pyrazineHeterocyclic (Pyrrole-Pyrazine)Anticancer
Thieno[2,3-e]pyrazineHeterocyclic (Thiophene-Pyrazine)Limited activity

This table highlights the unique position of this compound in terms of its broad spectrum of biological activities compared to structurally similar compounds.

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-8-6-2-1-4-12(6)7-3-5-13-9(7)11-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMQTHTWNFUGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(N=C(C2=C1)N)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549679
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111886-59-0
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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